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Compound of Interest

Compound Name: Fmoc-L-allo-Thr(tBu)-OH

Cat. No.: B557547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of N-α-(9-Fluorenylmethyloxycarbonyl)-

O-tert-butyl-L-allothreonine, commonly known as Fmoc-L-allo-Thr(tBu)-OH. It is a crucial

building block in solid-phase peptide synthesis (SPPS), particularly for the creation of novel

peptides containing non-canonical amino acids. This guide details its physicochemical

properties, experimental protocols for its use, and its role within the broader context of peptide

chemistry.

Physicochemical and Quantitative Data
Fmoc-L-allo-Thr(tBu)-OH is a derivative of L-allothreonine, a diastereomer of the naturally

occurring L-threonine.[1] The "allo" configuration refers to the specific stereochemistry at its two

chiral centers (2S, 3S).[1][2] Its strategic use of orthogonal protecting groups—the base-labile

Fmoc group and the acid-labile tert-butyl (tBu) group—allows for precise, stepwise

incorporation into peptide chains.[1][3]

Table 1: General Properties and Identifiers
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Property Value References

CAS Number 201481-37-0 [1][2][4][5][6]

Molecular Formula C₂₃H₂₇NO₅ [2][4][6]

Molecular Weight 397.46 g/mol [2][4][6]

IUPAC Name

(2S,3S)-2-((((9H-Fluoren-9-

yl)methoxy)carbonyl)amino)-3-

(tert-butoxy)butanoic acid

[2]

Synonyms

Fmoc-allo-L-Thr(tBu)-OH, N-

Fmoc-O-t-butyl-L-allo-

threonine

[2][5][6]

InChIKey
LZOLWEQBVPVDPR-

XOBRGWDASA-N
[1][2]

Table 2: Physical and Chemical Specifications

Specification Value References

Appearance
White to off-white solid or

crystalline powder
[6]

Purity (HPLC) ≥95% - ≥98% [4][6]

Storage Conditions 0–8 °C in a sealed container [6][7]

Role in Peptide Synthesis: The Orthogonal
Protection Strategy
The utility of Fmoc-L-allo-Thr(tBu)-OH in SPPS is defined by its two protecting groups, which

can be removed under different chemical conditions. This "orthogonal" approach is

fundamental to the successful stepwise synthesis of peptides.[3]

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This group protects the α-amino terminus. It is

labile to basic conditions and is typically removed at each synthesis cycle using a solution of
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piperidine in N,N-dimethylformamide (DMF).[3][8]

tBu (tert-butyl) Group: This group protects the hydroxyl (-OH) function of the allothreonine

side chain. It is stable to the basic conditions used for Fmoc removal but is readily cleaved

by strong acids, such as trifluoroacetic acid (TFA). This cleavage is typically performed at the

final stage of synthesis, concurrently with the cleavage of the peptide from the solid support

resin.[3][8]
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Diagram 1: Orthogonal protection strategy of Fmoc-L-allo-Thr(tBu)-OH.

Experimental Protocols
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The following protocols are generalized for the incorporation of Fmoc-L-allo-Thr(tBu)-OH into

a peptide chain via manual or automated solid-phase peptide synthesis on a 0.1 mmol scale.

Optimization may be required based on the specific peptide sequence and resin.

Swelling: Place the resin (e.g., Rink Amide or Wang resin, 0.1 mmol loading) in a reaction

vessel. Add sufficient DMF to cover the resin and allow it to swell for 30-60 minutes with

gentle agitation.

Initial Fmoc Deprotection (if starting with Fmoc-protected resin): Drain the DMF. Add a

solution of 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain the solution

and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

This cycle describes the addition of one Fmoc-L-allo-Thr(tBu)-OH residue to the resin-bound

peptide chain.

Amino Acid Preparation: In a separate vial, dissolve Fmoc-L-allo-Thr(tBu)-OH (e.g., 4

equivalents, ~0.4 mmol, ~159 mg) and a coupling agent (e.g., HATU, 3.95 equivalents,

~0.395 mmol, ~150 mg) in DMF.

Activation: Add a base, typically N,N-Diisopropylethylamine (DIPEA) (e.g., 8 equivalents,

~0.8 mmol, ~139 µL), to the amino acid solution. Allow the mixture to pre-activate for 2-5

minutes at room temperature.

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

Agitate the mixture for 1-2 hours at room temperature to ensure the reaction proceeds to

completion.[7]

Washing: Drain the reaction solution. Wash the peptide-resin extensively with DMF (5-6

times) to remove unreacted reagents and by-products.[7]

Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads. A negative

result (beads remain colorless or yellow) indicates successful coupling and the absence of

free primary amines. If the test is positive (blue beads), a second coupling may be

necessary.

Deprotection: Add a 20% piperidine in DMF solution to the washed peptide-resin. Agitate for

20 minutes to remove the Fmoc group from the newly added amino acid.
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Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

The resin is now ready for the next coupling cycle.

Start:
Resin with Free Amine
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1. Coupling:
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Fmoc-L-allo-Thr(tBu)-OH

2. DMF Wash
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Click to download full resolution via product page

Diagram 2: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Once the entire peptide sequence is assembled, the final step involves cleaving the peptide

from the solid support and removing all acid-labile side-chain protecting groups, including the

tBu group from the allothreonine residue.

Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a

vacuum.

Cleavage: Treat the peptide-resin with a cleavage cocktail, typically containing a high

concentration of Trifluoroacetic Acid (TFA). A common cocktail is TFA/H₂O/Triisopropylsilane

(TIS) (95:2.5:2.5 v/v). The scavengers (H₂O, TIS) are crucial to prevent side reactions.

Reaction: Agitate the mixture for 2-4 hours at room temperature.

Isolation: Filter the resin and collect the filtrate containing the crude peptide. Precipitate the

peptide by adding cold diethyl ether.

Purification: Centrifuge to pellet the crude peptide, decant the ether, and dry the peptide. The

crude product can then be purified, typically by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Applications in Research and Drug Development
The incorporation of non-canonical amino acids like L-allothreonine can significantly impact the

conformational and biological properties of a peptide. It can induce specific secondary

structures, enhance proteolytic stability, and alter binding affinity to biological targets.

Therefore, Fmoc-L-allo-Thr(tBu)-OH is a valuable reagent for:

Drug Discovery: Synthesizing peptide-based therapeutics with improved stability and

efficacy.[6]

Structure-Activity Relationship (SAR) Studies: Investigating how stereochemistry affects a

peptide's biological function.
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Enzyme Substrate and Inhibitor Design: Creating novel probes and inhibitors for proteases

and kinases.

The use of this building block allows researchers to explore novel chemical space in peptide

design, potentially leading to the development of new diagnostics and therapeutics.
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Diagram 3: Logical flow from synthesis to biological application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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